molecular formula C10H9FN4O B12272441 1-(3-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one

1-(3-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one

Cat. No.: B12272441
M. Wt: 220.20 g/mol
InChI Key: MEHKFEKFTJTHGH-UHFFFAOYSA-N
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Description

1-(3-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one is a chemical compound that belongs to the class of pyrazinones It is characterized by the presence of a fluorophenyl group and a hydrazino group attached to a pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one typically involves the reaction of 3-fluorophenylhydrazine with a suitable pyrazinone precursor. One common method involves the condensation of 3-fluorophenylhydrazine with 2-pyrazinone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazino group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of pyrazinone oxides.

    Reduction: Formation of 1-(3-Fluoro-phenyl)-3-amino-1H-pyrazin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds with biological macromolecules, influencing their function. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one: shares similarities with other pyrazinone derivatives, such as:

Uniqueness

  • The presence of both a fluorophenyl group and a hydrazino group in this compound makes it unique compared to other pyrazinone derivatives. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H9FN4O

Molecular Weight

220.20 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-hydrazinylpyrazin-2-one

InChI

InChI=1S/C10H9FN4O/c11-7-2-1-3-8(6-7)15-5-4-13-9(14-12)10(15)16/h1-6H,12H2,(H,13,14)

InChI Key

MEHKFEKFTJTHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)NN

Origin of Product

United States

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